molecular formula C10H14ClNO4S2 B3372773 3-Methanesulfonamido-2,4,6-trimethylbenzene-1-sulfonyl chloride CAS No. 926272-33-5

3-Methanesulfonamido-2,4,6-trimethylbenzene-1-sulfonyl chloride

Cat. No.: B3372773
CAS No.: 926272-33-5
M. Wt: 311.8 g/mol
InChI Key: OCJIUIOHHITCBL-UHFFFAOYSA-N
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Description

3-Methanesulfonamido-2,4,6-trimethylbenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C10H14ClNO4S2 and a molecular weight of 311.81 g/mol . This compound is characterized by the presence of both sulfonamide and sulfonyl chloride functional groups, making it a versatile reagent in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methanesulfonamido-2,4,6-trimethylbenzene-1-sulfonyl chloride typically involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with methanesulfonamide. The reaction is carried out under controlled conditions to ensure high yield and purity. A common method involves the following steps:

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions: 3-Methanesulfonamido-2,4,6-trimethylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols.

    Solvents: Dichloromethane, tetrahydrofuran (THF), and acetonitrile.

    Catalysts: Triethylamine, pyridine.

Major Products: The primary products of these reactions are sulfonamide derivatives, which are valuable intermediates in pharmaceutical and agrochemical synthesis .

Scientific Research Applications

3-Methanesulfonamido-2,4,6-trimethylbenzene-1-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of sulfonamide bonds.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, including antibiotics and anti-inflammatory agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-methanesulfonamido-2,4,6-trimethylbenzene-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide bonds. This reactivity is exploited in various synthetic applications to introduce sulfonamide functionality into target molecules.

Comparison with Similar Compounds

    2,4,6-Trimethylbenzenesulfonyl chloride: Lacks the methanesulfonamido group, making it less versatile in certain synthetic applications.

    Methanesulfonyl chloride: Does not have the aromatic ring structure, limiting its use in aromatic substitution reactions.

Uniqueness: 3-Methanesulfonamido-2,4,6-trimethylbenzene-1-sulfonyl chloride is unique due to the presence of both sulfonamide and sulfonyl chloride groups, providing a dual functionality that enhances its reactivity and versatility in organic synthesis.

Properties

IUPAC Name

3-(methanesulfonamido)-2,4,6-trimethylbenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO4S2/c1-6-5-7(2)10(18(11,15)16)8(3)9(6)12-17(4,13)14/h5,12H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCJIUIOHHITCBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1NS(=O)(=O)C)C)S(=O)(=O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methanesulfonamido-2,4,6-trimethylbenzene-1-sulfonyl chloride
Reactant of Route 2
3-Methanesulfonamido-2,4,6-trimethylbenzene-1-sulfonyl chloride
Reactant of Route 3
3-Methanesulfonamido-2,4,6-trimethylbenzene-1-sulfonyl chloride
Reactant of Route 4
3-Methanesulfonamido-2,4,6-trimethylbenzene-1-sulfonyl chloride
Reactant of Route 5
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3-Methanesulfonamido-2,4,6-trimethylbenzene-1-sulfonyl chloride
Reactant of Route 6
3-Methanesulfonamido-2,4,6-trimethylbenzene-1-sulfonyl chloride

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